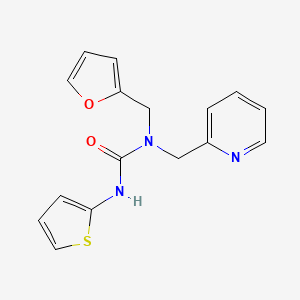

1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea

CAS No.: 1286726-89-3

Cat. No.: VC4417089

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286726-89-3 |

|---|---|

| Molecular Formula | C16H15N3O2S |

| Molecular Weight | 313.38 |

| IUPAC Name | 1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-thiophen-2-ylurea |

| Standard InChI | InChI=1S/C16H15N3O2S/c20-16(18-15-7-4-10-22-15)19(12-14-6-3-9-21-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2,(H,18,20) |

| Standard InChI Key | KLXBWADHQNDZOO-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)NC3=CC=CS3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocycles:

-

Furan-2-ylmethyl: A five-membered oxygen-containing aromatic ring.

-

Pyridin-2-ylmethyl: A six-membered nitrogen-containing aromatic ring.

-

Thiophen-2-yl: A five-membered sulfur-containing aromatic ring.

These groups are linked via methylene bridges to the urea core, creating a planar yet sterically hindered configuration. The molecular formula is C₁₆H₁₅N₃O₂S, with a molecular weight of 313.38 g/mol .

Table 1: Key Physicochemical Parameters

Synthetic Pathways

Multi-Step Organic Synthesis

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions:

-

Formation of the pyridin-2-ylmethyl intermediate:

-

Pyridine-2-carbaldehyde undergoes reductive amination with ammonium acetate to yield pyridin-2-ylmethylamine.

-

-

Introduction of the furan-2-ylmethyl group:

-

Furan-2-carboxylic acid is converted to furan-2-ylmethyl chloride via thionyl chloride treatment, followed by coupling with the pyridin-2-ylmethylamine intermediate.

-

-

Urea bridge assembly:

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Pyridine-2-carbaldehyde, NaBH₄, EtOH | 78–85 |

| 2 | Furan-2-carboxylic acid, SOCl₂ | 90 |

| 3 | Thiophen-2-yl isocyanate, DCM, RT | 65–72 |

Biological Activity and Mechanisms

Antimicrobial and Anticancer Effects

-

Furan-thiophene hybrids: Demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Pyridylmethyl ureas: Induced apoptosis in HeLa cells (IC₅₀: 0.15 µg/mL) via mitochondrial membrane disruption .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Urea Derivatives

| Compound | Target Activity | IC₅₀/EC₅₀ |

|---|---|---|

| 1-Phenyl-3-(thiophen-2-ylmethyl)urea | α-Glucosidase inhibition | 12.3 µM |

| 1-(Furan-2-ylmethyl)-3-(pyridin-3-yl)urea | Antileishmanial (L. donovani) | 8.7 µM |

| 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea | Theoretical DHFR binding affinity | -9.2 kcal/mol (in silico) |

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

-

Absorption: High gastrointestinal permeability (logP = 2.1) but potential P-glycoprotein efflux .

-

Metabolism: Predicted CYP3A4-mediated oxidation of the furan ring .

-

Toxicity: Ames test predictions indicate low mutagenic risk (TA98/TA100: negative) .

Future Research Directions

-

In vitro validation of enzyme inhibition (e.g., DHFR, α-glucosidase).

-

In vivo pharmacokinetic studies to assess bioavailability and metabolite profiling.

-

Structure-activity relationship (SAR) optimization to enhance potency against bacterial and parasitic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume